
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is an organic compound that contains both a chlorocarbonyl group and a nitrophenyl group attached to a thiocyanate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate typically involves the reaction of 4-(Chlorocarbonyl)-2-nitrophenol with thiocyanate salts under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Ammonium thiocyanate, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonyl derivatives.
科学研究应用
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein structures. The nitro group can also participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
4-(Chlorocarbonyl)-2-nitrophenol: Lacks the thiocyanate group but shares similar structural features.
2-Nitrophenyl thiocyanate: Lacks the chlorocarbonyl group but contains the nitrophenyl and thiocyanate moieties.
4-Chlorophenyl thiocyanate: Contains the chlorophenyl and thiocyanate groups but lacks the nitro group.
Uniqueness
4-(Chlorocarbonyl)-2-nitrophenyl thiocyanate is unique due to the presence of both the chlorocarbonyl and nitrophenyl groups attached to the thiocyanate moiety.
属性
CAS 编号 |
65474-97-7 |
|---|---|
分子式 |
C8H3ClN2O3S |
分子量 |
242.64 g/mol |
IUPAC 名称 |
(4-carbonochloridoyl-2-nitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H3ClN2O3S/c9-8(12)5-1-2-7(15-4-10)6(3-5)11(13)14/h1-3H |
InChI 键 |
GVUUBISPXWCMKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
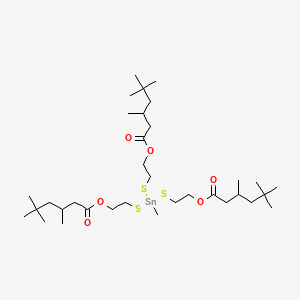
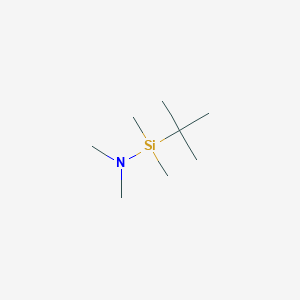
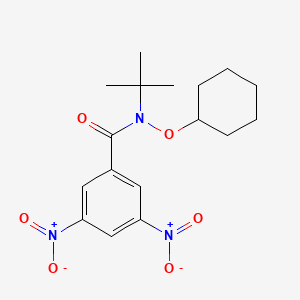
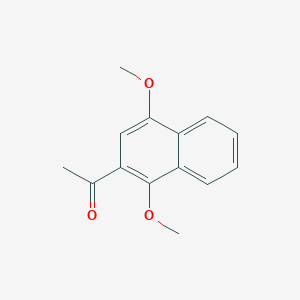
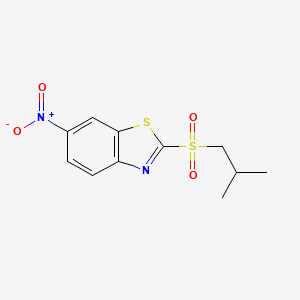

![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
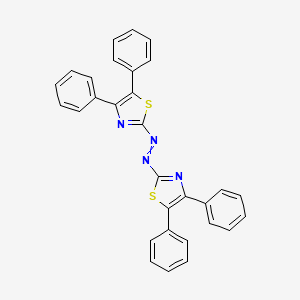
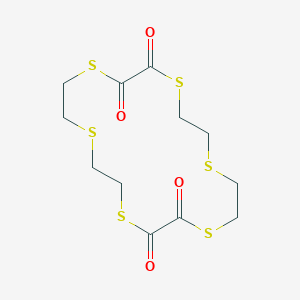
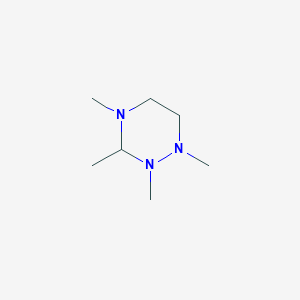
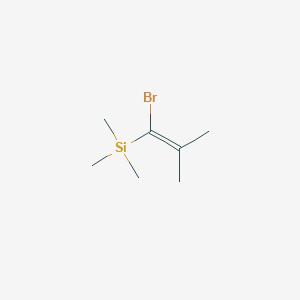
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
